molecular formula C15H22N2 B596641 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-51-7

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B596641
CAS No.: 135380-51-7
M. Wt: 230.355
InChI Key: XHWYWBQBHTXVCE-UHFFFAOYSA-N
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Description

7-Benzyl-2-methyl-2,7-diazaspiro[35]nonane is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a benzyl group and a methyl group attached to a diazaspiro nonane ring system

Biochemical Analysis

Biochemical Properties

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. Additionally, this compound can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, leading to changes in cell survival and growth. These cellular effects highlight the compound’s potential as a research tool and therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can induce significant changes, including toxic or adverse effects. For example, high doses of this compound may lead to liver toxicity or other organ damage in animal models. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within cells. For example, this compound may be transported by ABC transporters, which play a role in drug resistance and cellular detoxification. Understanding the transport and distribution of this compound is crucial for determining its therapeutic potential and optimizing its delivery .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells by targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-12-15(13-16)7-9-17(10-8-15)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWYWBQBHTXVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743543
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-51-7
Record name 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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